molecular formula C10H13N B1207884 3-Methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 29726-60-1

3-Methyl-1,2,3,4-tetrahydroisoquinoline

Numéro de catalogue: B1207884
Numéro CAS: 29726-60-1
Poids moléculaire: 147.22 g/mol
Clé InChI: UEKQPSAKUNXFHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine est un composé organique hétérocyclique appartenant à la classe des tétrahydroisoquinoléines. Ce composé est caractérisé par une structure de base de tétrahydroisoquinoléine avec un groupe méthyle attaché au troisième atome de carbone. Les tétrahydroisoquinoléines sont connues pour leurs diverses activités biologiques et se retrouvent dans divers produits naturels et composés synthétiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de Pictet-Spengler, où des dérivés de la phényléthylamine réagissent avec des aldéhydes en présence d'un catalyseur acide pour former le noyau tétrahydroisoquinoléine . Une autre méthode implique la cyclisation de dérivés N-acyl de la β-phényléthylamine en présence d'agents déshydratants tels que l'oxychlorure de phosphore (POCl₃) ou le chlorure de zinc (ZnCl₂) .

Méthodes de production industrielle

La production industrielle de la 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. Le choix des réactifs, des catalyseurs et des conditions réactionnelles est crucial pour une production efficace. Les réactions multicomposants (RMC) ont également été explorées pour la synthèse de dérivés de la tétrahydroisoquinoléine, offrant des avantages en termes d'économie atomique et de sélectivité .

Analyse Des Réactions Chimiques

Types de réactions

La 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine subit diverses réactions chimiques, notamment :

Réactifs et conditions courantes

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de l'isoquinoléine, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels, conduisant à une large gamme de dérivés ayant des activités biologiques différentes .

4. Applications de la recherche scientifique

La 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine a plusieurs applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action de la 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques. Par exemple, il a été démontré qu'elle module la fonction des neurotransmetteurs et prévient la neurotoxicité liée à l'activité de la monoamine oxydase (MAO) dans le cerveau . Les effets neuroprotecteurs du composé sont attribués à sa capacité à antagoniser les effets des neurotoxines et à réguler les voies dopaminergiques .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antidepressant Activity
3-Methyl-1,2,3,4-tetrahydroisoquinoline has been investigated for its potential antidepressant effects. Research indicates that it acts as a reversible inhibitor of monoamine oxidase A and B (MAO A/B), enzymes responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting these enzymes, 3-MeTIQ may increase the levels of mood-regulating chemicals in the brain, thus producing antidepressant-like effects comparable to conventional antidepressants like imipramine .

Neuroprotective Properties
Studies suggest that 3-MeTIQ exhibits neuroprotective properties by protecting nerve cells from oxidative stress-induced damage. This characteristic is particularly relevant in the context of neurodegenerative diseases such as Parkinson's disease. The compound's ability to mitigate oxidative stress may contribute to its potential therapeutic benefits in preventing or slowing disease progression .

Pain Management
Research has also indicated that 3-MeTIQ can serve as an effective analgesic. It has been shown to inhibit phenylethanolamine N-methyltransferase (PNMT), which is involved in the synthesis of norepinephrine. This inhibition can lead to reduced pain perception and may offer therapeutic avenues for managing various pain conditions .

Mechanistic Insights

The mechanism of action for 3-MeTIQ involves several biological targets:

  • Monoamine Oxidase Inhibition : By inhibiting MAO A/B, 3-MeTIQ increases neurotransmitter availability.
  • Oxidative Stress Reduction : The compound protects neurons from oxidative damage, which is crucial in neurodegenerative disorders .
  • PNMT Inhibition : This action contributes to its analgesic effects and impacts norepinephrine levels in the brain .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
1,2,3,4-TetrahydroisoquinolineParent compound without methyl groupLacks the methyl group at C-3
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at C-1Different pharmacological profile
N-Benzyl-1,2,3,4-tetrahydroisoquinolineBenzyl group attached to nitrogenIncreased lipophilicity affecting bioavailability

The methyl group at C-3 significantly influences the biological activity and chemical reactivity of 3-MeTIQ compared to its analogs. This distinct substitution pattern enhances interactions with molecular targets and contributes to its pharmacological profile .

Case Studies

Several case studies highlight the applications of this compound:

  • Antidepressant Studies : Animal models have demonstrated that administration of 3-MeTIQ results in significant reductions in depressive-like behaviors comparable to established antidepressants.
  • Neuroprotection Research : In vitro studies show that 3-MeTIQ protects neuronal cells from oxidative stress-induced apoptosis, suggesting its potential role in neuroprotection against diseases like Parkinson's .
  • Pain Management Trials : Clinical observations indicate that patients receiving treatments involving 3-MeTIQ report lower pain levels and improved quality of life due to its analgesic properties .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

La 3-Méthyl-1,2,3,4-tétrahydro-isoquinoléine est unique en raison de son motif de substitution spécifique, qui lui confère des activités biologiques et une réactivité chimique distinctes. La présence du groupe méthyle au troisième atome de carbone influence son interaction avec les cibles moléculaires et son profil pharmacologique global .

Activité Biologique

3-Methyl-1,2,3,4-tetrahydroisoquinoline (3-MeTIQ) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MeTIQ, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

3-MeTIQ is characterized by its bicyclic structure, which consists of a fused benzene ring and a nitrogen-containing ring. The presence of the methyl group at the 3rd position contributes to its unique properties and biological interactions. The molecular formula of 3-MeTIQ is C10H13NC_{10}H_{13}N, with a molar mass of approximately 149.22 g/mol.

Pharmacological Activities

1. Neuroprotective Effects

Research has shown that 3-MeTIQ exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, it has been demonstrated to inhibit dopaminergic neurotoxicity induced by compounds such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is commonly used to model Parkinson's disease. Studies indicate that 3-MeTIQ can ameliorate symptoms associated with parkinsonism by modulating neurotransmitter levels in the brain .

2. Antinociceptive Activity

In animal models, 3-MeTIQ has shown significant antinociceptive effects. A study demonstrated that acute administration of 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), an analog of 3-MeTIQ, effectively reversed diabetic neuropathic pain and restored altered serotonin and dopamine levels in the brain . This suggests that 3-MeTIQ may have potential therapeutic applications for managing neuropathic pain.

3. Cytotoxicity

The cytotoxic effects of 3-MeTIQ derivatives have been explored in various cancer cell lines. A quantitative structure-activity relationship (QSAR) analysis indicated that the cytotoxicity of tetrahydroisoquinoline derivatives depends on their molecular size and hydrophobicity . This finding highlights the importance of structural modifications in enhancing the biological efficacy of these compounds.

Structure-Activity Relationships (SAR)

The biological activity of tetrahydroisoquinoline derivatives is closely related to their structural features. Modifications at specific positions on the isoquinoline scaffold can significantly influence their pharmacological properties:

Modification Effect on Activity
Methyl group at C-3Enhances neuroprotective activity
Halogen substitutionsCan increase cytotoxicity against cancer cells
Hydroxyl groupsMay improve solubility and bioavailability

These insights into SAR are crucial for guiding future drug design efforts aimed at developing novel therapeutic agents based on the tetrahydroisoquinoline framework.

Case Studies

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study involving mice treated with MPTP revealed that administration of 1-MeTIQ resulted in reduced bradykinesia and improved motor function. The compound was found to enhance dopaminergic signaling pathways and protect against neuronal damage .

Case Study 2: Diabetic Neuropathic Pain

In another study focusing on diabetic neuropathy, treatment with 1-MeTIQ significantly alleviated mechanical allodynia and thermal hyperalgesia in streptozotocin-induced diabetic mice. The results suggest that this compound may serve as a potential therapeutic agent for managing diabetic neuropathic pain through modulation of the central monoaminergic system .

Propriétés

IUPAC Name

3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEKQPSAKUNXFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10874097
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29726-60-1
Record name 3-Methyl-1,2,3,4-tetrahydroisoquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029726601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOQUINOLINE, 1,2,3,4-TETRAHYDRO-3-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10874097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3.0 g of 3-methylisoquinoline(21 mM) and 50 ml of methanol were mixed and 0.84 g of platinum oxide was added thereto. The mixture was subjected to hydrogenation at 40 psi and filtered. The filtrate was concentrated under a reduced pressure, to give 3.3 g of the title compound.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.84 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
3-Methyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
3-Methyl-1,2,3,4-tetrahydroisoquinoline

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.